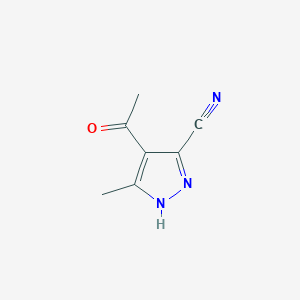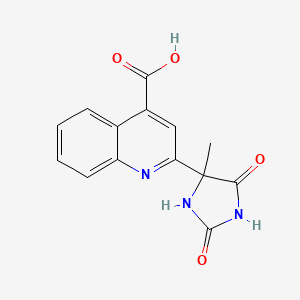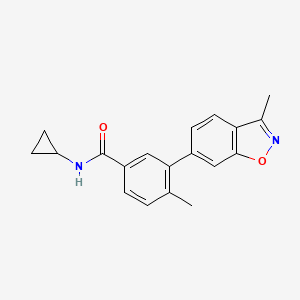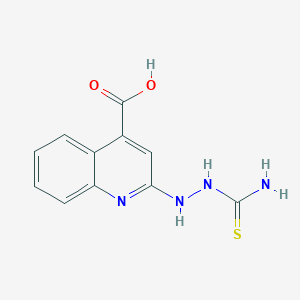
4-(3,5-Dichloropyridin-2-yl)-1H-pyrrole-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,5-Dichloropyridin-2-yl)-1H-pyrrole-3-carbonitrile is a chemical compound that features a pyrrole ring substituted with a 3,5-dichloropyridin-2-yl group and a cyano group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dichloropyridin-2-yl)-1H-pyrrole-3-carbonitrile typically involves the reaction of 3,5-dichloropyridine with a suitable pyrrole derivative under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 3,5-dichloropyridine is reacted with a pyrrole boronic acid or ester in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3,5-Dichloropyridin-2-yl)-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized under specific conditions to form pyrrole N-oxides.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3) and a suitable solvent.
Major Products Formed
Oxidation: Pyrrole N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(3,5-Dichloropyridin-2-yl)-1H-pyrrole-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Wirkmechanismus
The mechanism of action of 4-(3,5-Dichloropyridin-2-yl)-1H-pyrrole-3-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The pyrrole and pyridine rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]ethanone: Another compound with a similar pyridine ring but different substituents.
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A pincer-type compound with a pyridine core and different functional groups
Uniqueness
4-(3,5-Dichloropyridin-2-yl)-1H-pyrrole-3-carbonitrile is unique due to its combination of a pyrrole ring with a 3,5-dichloropyridin-2-yl group and a cyano group. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
87388-70-3 |
|---|---|
Molekularformel |
C10H5Cl2N3 |
Molekulargewicht |
238.07 g/mol |
IUPAC-Name |
4-(3,5-dichloropyridin-2-yl)-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C10H5Cl2N3/c11-7-1-9(12)10(15-4-7)8-5-14-3-6(8)2-13/h1,3-5,14H |
InChI-Schlüssel |
RLMTYRLLANELOS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1Cl)C2=CNC=C2C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4,6-Dihydrothieno[2,3-c]furan](/img/structure/B12883109.png)

![Benzenamine, N-[[2-(diphenylphosphino)phenyl]methylene]-4-methoxy-](/img/structure/B12883114.png)
![4-Ethoxybenzo[d]oxazole-2-carbaldehyde](/img/structure/B12883128.png)

![3-(2-Ethylbenzo[d]oxazol-7-yl)propan-1-amine](/img/structure/B12883137.png)




![(1'-Methoxy-9,9'-spirobi[xanthen]-1-yl)diphenylphosphine](/img/structure/B12883150.png)
